molecular formula C20H22O2 B027797 Longistylin C CAS No. 64125-60-6

Longistylin C

Cat. No. B027797
CAS RN: 64125-60-6
M. Wt: 294.4 g/mol
InChI Key: NFAWEPOBHKEHPO-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Longistylin C is a stilbenoid, a type of natural product found in Lonchocarpus acuminatus, Lonchocarpus chiricanus, and Cajanus cajan . It has the molecular formula C20H22O2 .


Synthesis Analysis

Longistylin C has been successfully synthesized using Horner-Wadsworth-Emmons (HWE) and 1,3-sigma rearrangement reactions as key steps. The synthesis process involves six steps starting from 3,5-dimethoxy benzoic acid . In addition, several derivatives of Longistylin C have been synthesized for research purposes .


Molecular Structure Analysis

The molecular structure of Longistylin C includes a total of 45 bonds, 23 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic hydroxyl, and 1 aromatic ether .


Physical And Chemical Properties Analysis

Longistylin C has a molecular weight of 294.4 g/mol. It has 1 hydrogen bond donor and 2 hydrogen bond acceptors. It has 5 freely rotating bonds. Its exact mass is 294.161979940 g/mol . More detailed physical and chemical properties may be available from specialized databases .

Scientific Research Applications

Antimicrobial Activity Against MRSA

Longistylin C has been identified as a potent antimicrobial agent against methicillin-resistant Staphylococcus aureus (MRSA). It exhibits the ability to inhibit bacterial proliferation and biofilm formation, which are crucial in the fight against antibiotic-resistant strains .

Food Safety and Preservation

In the context of food science, Longistylin C’s antibacterial properties can be harnessed to improve food safety. Its efficacy in preventing biofilm formation on food contact surfaces can significantly reduce the risk of foodborne illnesses and extend the shelf life of food products .

Pharmacological Potential

Longistylin C is part of the stilbenes family, compounds known for their diverse pharmacological activities. It has been associated with therapeutic applications for various conditions, including diabetes, hepatitis, malaria, and cancer, due to its bioactive properties .

Biotechnology Applications

The biofilm-inhibiting capability of Longistylin C is not only beneficial for medical and food industries but also holds promise in biotechnological applications. It could be used to control microbial growth in bioreactors and other equipment where biofilms are a concern .

Agricultural Benefits

In agriculture, Longistylin C could be used to develop plant protectants or treatments that prevent bacterial infections, thereby improving crop yield and quality. Its natural origin makes it an attractive alternative to synthetic chemicals .

Material Science Innovations

Research suggests that stilbenes like Longistylin C could contribute to material science by enhancing the properties of biomaterials. For instance, they could be used to create materials with inherent antimicrobial properties, useful in medical devices and implants .

properties

IUPAC Name

3-methoxy-4-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-15(2)9-12-19-17(13-18(21)14-20(19)22-3)11-10-16-7-5-4-6-8-16/h4-11,13-14,21H,12H2,1-3H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAWEPOBHKEHPO-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C=C1OC)O)C=CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=C(C=C1OC)O)/C=C/C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317571
Record name Longistylin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Longistylin C

CAS RN

64125-60-6
Record name Longistylin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64125-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-methoxy-4-(3-methyl-2-butenyl)-5-(2-phenylethenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064125606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Longistylin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Longistylin C
Reactant of Route 2
Longistylin C
Reactant of Route 3
Reactant of Route 3
Longistylin C
Reactant of Route 4
Reactant of Route 4
Longistylin C
Reactant of Route 5
Reactant of Route 5
Longistylin C
Reactant of Route 6
Reactant of Route 6
Longistylin C

Q & A

Q1: What are the potential anti-cancer effects of Longistylin C?

A1: While the exact mechanism of action remains under investigation, Longistylin C has demonstrated promising anti-proliferative effects against several human cancer cell lines in vitro. These include breast cancer (MDA-MB-231) [], cervical cancer (HeLa) [], liver cancer (HepG2) [], colon cancer (SW480) [], and non-small cell lung cancer (A549, NCI-H460, and NCI-H1299) []. Notably, Longistylin C exhibited strong suppression of MDA-MB-231, HeLa, HepG2, and SW480 cell lines with IC50 values ranging from 14.4 to 19.6 μmol/L [].

Q2: Has Longistylin C shown activity against bacterial biofilms?

A2: Yes, recent research [] suggests that Longistylin C, along with two other stilbenes from pigeon pea, possesses notable activity against methicillin-resistant Staphylococcus aureus biofilm formation. This finding highlights its potential as a lead compound for developing novel antibacterial agents.

Q3: What is the chemical structure of Longistylin C?

A3: Longistylin C is a stilbene derivative. Its chemical structure consists of two benzene rings connected by an ethylene bridge, with specific substitutions on the rings. You can find the detailed structural elucidation in the referenced research articles. [, , , ].

Q4: What is the molecular formula and weight of Longistylin C?

A4: The molecular formula of Longistylin C is C20H22O3, and its molecular weight is 310.39 g/mol. []

Q5: What spectroscopic data is available for Longistylin C?

A5: Longistylin C has been characterized using various spectroscopic techniques, including 1H and 13C NMR spectroscopy and mass spectrometry. These analyses have confirmed its structure and provided valuable insights into its chemical properties. [, ]

Q6: How is Longistylin C typically isolated and purified?

A6: Longistylin C can be isolated from the leaves of Cajanus cajan (pigeon pea) using techniques like silica gel column chromatography [, ] and elution-extrusion counter-current chromatography [].

Q7: Have there been any studies on the stability of Longistylin C under different conditions?

A7: While specific stability studies on Longistylin C haven't been extensively detailed in the provided research, its successful isolation and characterization suggest a certain level of stability under standard laboratory conditions. Further research is needed to comprehensively evaluate its stability profile under various storage conditions, pH levels, and temperatures.

Q8: What analytical methods are used to quantify Longistylin C?

A9: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is commonly employed to quantify Longistylin C. This method allows for the separation and detection of the compound in complex mixtures, such as plant extracts. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.